molecular formula C21H20Cl2O3 B13780683 methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate

methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate

Cat. No.: B13780683
M. Wt: 391.3 g/mol
InChI Key: BZCPMDGKZRKHIG-UTKZUKDTSA-N
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Description

Methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate is a synthetic organic compound It is characterized by its cyclopropane ring, which is substituted with various functional groups, including dichloroethenyl, dimethyl, and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of Substituents: The dichloroethenyl, dimethyl, and phenoxyphenyl groups are introduced through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include the availability of starting materials, reaction efficiency, and the need for purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the dichloroethenyl group, potentially converting it to a less oxidized form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce less chlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential biological activity, including its effects on various cellular processes.

Medicine

Industry

In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to modulation of their activity. The pathways involved might include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Lacks the phenoxyphenyl group.

    Methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-phenylcyclopropane-1-carboxylate: Contains a phenyl group instead of a phenoxyphenyl group.

Uniqueness

The presence of the phenoxyphenyl group in methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.

Properties

Molecular Formula

C21H20Cl2O3

Molecular Weight

391.3 g/mol

IUPAC Name

methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C21H20Cl2O3/c1-20(2)17(13-18(22)23)21(20,19(24)25-3)14-8-7-11-16(12-14)26-15-9-5-4-6-10-15/h4-13,17H,1-3H3/t17-,21+/m1/s1

InChI Key

BZCPMDGKZRKHIG-UTKZUKDTSA-N

Isomeric SMILES

CC1([C@H]([C@@]1(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)C=C(Cl)Cl)C

Origin of Product

United States

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